molecular formula C14H9BrClN3S B12904649 N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 827580-51-8

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B12904649
CAS No.: 827580-51-8
M. Wt: 366.7 g/mol
InChI Key: SRGJWEJOQSADHU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride to form an intermediate, which is then cyclized using thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in the presence of a suitable solvent like dimethylformamide (DMF) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal properties, and this compound may be explored for similar applications.

    Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes such as kinases or proteases, disrupting key biological pathways and leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
  • N-(4-chlorophenyl)-5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine
  • N-(4-methylphenyl)-5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine

Uniqueness

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both bromine and chlorine atoms on the phenyl rings, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to other thiadiazole derivatives.

Properties

CAS No.

827580-51-8

Molecular Formula

C14H9BrClN3S

Molecular Weight

366.7 g/mol

IUPAC Name

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H9BrClN3S/c15-10-3-7-12(8-4-10)17-14-19-18-13(20-14)9-1-5-11(16)6-2-9/h1-8H,(H,17,19)

InChI Key

SRGJWEJOQSADHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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